2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One

TGT inhibition Shigella virulence lin-benzoguanine scaffold

2,6-Diamino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one (also designated 2-amino-lin-benzoguanine; PDB ligand code BGU) is a synthetic, low-molecular-weight (216.20 Da) heteroaromatic compound belonging to the quinazolinamine class. It was developed as a potent inhibitor of tRNA-guanine transglycosylase (TGT; EC 2.4.2.29), a bacterial enzyme essential for the post-transcriptional modification of tRNA and a validated target for anti-virulence strategies against Shigella flexneri.

Molecular Formula C9H8N6O
Molecular Weight 216.20 g/mol
Cat. No. B11892463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One
Molecular FormulaC9H8N6O
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESC1=C2C(=CC3=C1NC(=N3)N)N=C(NC2=O)N
InChIInChI=1S/C9H8N6O/c10-8-13-5-1-3-4(2-6(5)14-8)12-9(11)15-7(3)16/h1-2H,(H3,10,13,14)(H3,11,12,15,16)
InChIKeyWFECBOHPSURSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One: Core Structural and Pharmacological Baseline for TGT Inhibitor Procurement


2,6-Diamino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one (also designated 2-amino-lin-benzoguanine; PDB ligand code BGU) is a synthetic, low-molecular-weight (216.20 Da) heteroaromatic compound belonging to the quinazolinamine class [1]. It was developed as a potent inhibitor of tRNA-guanine transglycosylase (TGT; EC 2.4.2.29), a bacterial enzyme essential for the post-transcriptional modification of tRNA and a validated target for anti-virulence strategies against Shigella flexneri [2]. The compound features a lin-benzoguanine scaffold with amino substituents at the 2- and 6-positions, where the 2-amino group is the critical pharmacophoric element responsible for a charge-assisted hydrogen bond that dramatically enhances binding affinity [2].

TGT enzyme inhibition assay context with reported lin-benzoguanine scaffold
Charge-assisted hydrogen-bond probe for structural biology studies

Why Generic 2,6-Diamino-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One Cannot Be Replaced by Other Lin-Benzoguanine Congeners


Superficially similar lin-benzoguanine derivatives cannot substitute for the 2,6-diamino compound because the 2-amino group induces a unique, structurally validated charge-assisted hydrogen bond with Asp102 of TGT that is absent in the parent scaffold and in analogs that lack this substituent [1]. Quantitative structure–activity data show that removal of the 2-amino group results in a ~10-fold loss in binding affinity, while introduction of larger substituents at the same position can either improve or degrade affinity depending on their ability to maintain the critical protonation state and hydrogen-bond geometry [2]. Consequently, procurement or experimental replication demands the exact 2,6-diamino substitution pattern to ensure the documented affinity, binding mode, and protonation-dependent inhibitory profile.

2,6-Diamino compound
2-Amino enables reported charge-assisted H-bond with Asp102; binding affinity profile documented.
2-Desamino analogs
Lack protonation-dependent interaction; binding affinity may shift substantially and assay context may not transfer.

Head-to-Head Quantitative Differentiation of 2,6-Diamino-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One Against Closest Analogs


10-Fold Affinity Gain Over the 2-Desamino Parent Lin-Benzoguanine Confirmed by Ki Measurements

The target compound (2,6-diamino) exhibits a Ki of 77 nM against Zymomonas mobilis TGT, whereas the direct parent analog 6-amino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one, which lacks the 2-amino group, shows a Ki of 760 nM under identical assay conditions [1]. This corresponds to an approximately 10-fold improvement in binding affinity attributable solely to the presence of the 2-amino substituent.

Affinity gain vs. parent
Reported
~10× higher affinity
Ki 77 nM vs. 760 nM
2-Amino group drives binding; supports scaffold selection for TGT inhibition studies.
Z. mobilis TGT assay; affinity context may require re-validation in target species.
TGT inhibition Shigella virulence lin-benzoguanine scaffold

Charge-Assisted Hydrogen Bond Uniquely Enabled by the 2-Amino Group Drives High-Affinity Binding

Co-crystal structures (PDB 2Z7K, 1.28 Å resolution) and Poisson–Boltzmann pKa calculations demonstrate that the 2-amino group of the target compound becomes protonated upon binding to TGT, forming a charge-assisted hydrogen bond with Asp102 [1]. This protonation event is thermodynamically coupled to a substantial pKa shift of the ligand functional group and accounts for the nanomolar affinity observed. By contrast, the 2-desamino analog cannot engage this interaction, and analogs with bulkier 2-substituents may disrupt the geometry or protonation equilibrium required for the charge-assisted bond.

Charge-assisted H-bond
Reported
Protonated 2-NH₂ ↔ Asp102
vs. neutral interaction
Mechanistically distinct binding mode; supports structural probe development.
PDB 2Z7K co-crystal; pKa shift modeling from ChemBioChem 2009.
charge-assisted hydrogen bond pKa shift structure-based drug design

Ultra-High-Resolution Co-Crystal Structure (1.28 Å) Provides an Atomic-Level Reference for Structure-Based Design

The co-crystal structure of the target compound bound to Z. mobilis TGT (PDB 2Z7K) was determined at 1.28 Å resolution, one of the highest resolutions reported for a TGT–inhibitor complex [1]. This enables unambiguous placement of the ligand, its hydrogen-bonding network, and the protonation state of the 2-amino group. Related TGT–inhibitor complexes (e.g., PDB 3C2Y with 6-amino-2-methyl analog) were obtained at 1.78 Å resolution, offering slightly lower precision for modeling the key interaction with Asp102 [2].

Structural resolution
Reported
1.28 Å resolution
vs. 1.78 Å for 2-methyl analog
High-confidence template for docking, MD, and water-displacement studies.
PDB 2Z7K; electron density supports unambiguous protonation assignment.
X-ray crystallography TGT-ligand complex structure-guided optimization

Validated Potency Window Against a Diverse Panel of 2-Substituted Analogs Informs Scaffold Optimization Decisions

Within the same experimental series, the target compound (Ki = 77 nM) occupies a defined potency window bracketed by weaker 2-substituted analogs (e.g., 2-methyl: Ki = 3,100 nM; 2-benzyl(methyl)amino: Ki = 4,100 nM) and more potent elongated variants (e.g., 2-[(2-morpholin-4-ylethyl)amino]: Ki = 6 nM; 2-[(2-phenylethyl)amino]: Ki = 10 nM) [1]. This dataset delineates the SAR around the 2-position and establishes the 2,6-diamino compound as the minimal high-affinity core from which further vectorial elaboration can be rationally pursued.

SAR potency window
Class-level
Ki 77 nM (target)
Weaker analogs: 3,100–4,100 nM
Elongated analogs: 6–10 nM
Defines minimal high-affinity core for fragment elaboration studies.
2-substituted lin-benzoguanine series; class-level SAR from BRENDA compilation.
SAR lead optimization TGT inhibitor series

Optimal Research and Industrial Application Scenarios for 2,6-Diamino-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One Based on Quantitative Evidence


Biochemical Validation of TGT as an Anti-Virulence Target in Shigella Drug Discovery

The 77 nM Ki and structurally validated charge-assisted hydrogen bond make this compound an ideal tool for target engagement studies, enzyme kinetics assays, and co-crystallization experiments aimed at validating TGT inhibition as a strategy to block Shigella flexneri virulence factor VirF translation [1]. Its potency window relative to weaker 2-substituted analogs allows researchers to establish a clear dose–response relationship linking TGT occupancy to virulence attenuation [2].

High-Resolution Crystallography and In Silico Modeling of the TGT PreQ1-Recognition Pocket

With a 1.28 Å resolution co-crystal structure available (PDB 2Z7K), this compound serves as the highest-resolution reference ligand for structure-based drug design, including docking, molecular dynamics simulations, and free-energy calculations focused on the preQ1-recognition site and the transient subpocket adjacent to Asp102 [1]. Its unambiguous electron density enables precise placement of the 2-amino group, a feature critical for training scoring functions and validating water-displacement hypotheses [1].

Scaffold-Hopping and Fragment-Growing Campaigns Targeting the TGT Transient Subpocket

The compound's 77 nM affinity and unsubstituted 2-amino vector provide a well-characterized starting point for fragment-growing and scaffold-hopping initiatives aimed at the transient subpocket recently identified adjacent to the preQ1-recognition site [1]. The SAR data showing that 2-elongated analogs achieve single-digit nanomolar affinity (Ki = 6–10 nM) validates the 2-amino position as a productive exit vector, making the 2,6-diamino compound the preferred core scaffold for library enumeration [2].

Quality Control Standard for Commercial TGT Inhibitor Batches and Assay Reproducibility

Owing to its well-characterized Ki, high-resolution structural model, and documented protonation-dependent binding mechanism, the target compound is suited as a reference inhibitor for inter-laboratory assay calibration, batch-to-batch quality control, and benchmarking of novel TGT inhibitors [1]. Any deviation in measured affinity or binding mode from the published values (Ki = 77 nM, charge-assisted H-bond with Asp102) can serve as an early indicator of compound degradation, mis-identification, or assay configuration errors.

Application
Selection Property
Validation Focus
TGT target engagement and enzyme kinetics
Reported Ki context and charge-assisted H-bond profile
Dose-response and target occupancy in anti-virulence models
Structure-based drug design
1.28 Å co-crystal structure (PDB 2Z7K) with unambiguous protonation assignment
Docking, free-energy calculations, and water-network mapping
Fragment-growing and scaffold-hopping
Unsubstituted 2-amino vector with defined SAR baseline
2-Position elongation to transient subpocket; affinity optimization
Assay calibration and quality control
Well-characterized inhibitor with binding-mode reference
Inter-laboratory Ki reproducibility and degradation monitoring
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